



Application Notes and Protocols: NH2-PEG5-C6-Cl Chloroalkane Reactions

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Compound of Interest

Compound Name: NH2-PEG5-C6-CI hydrochloride

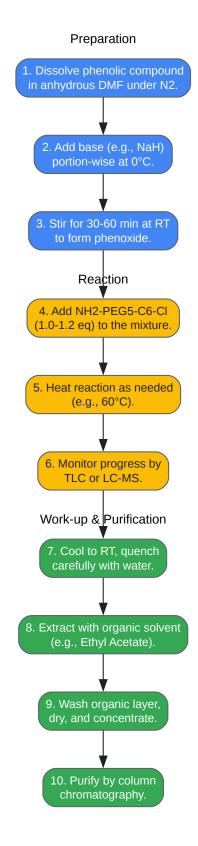
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Audience: Researchers, scientists, and drug development professionals.

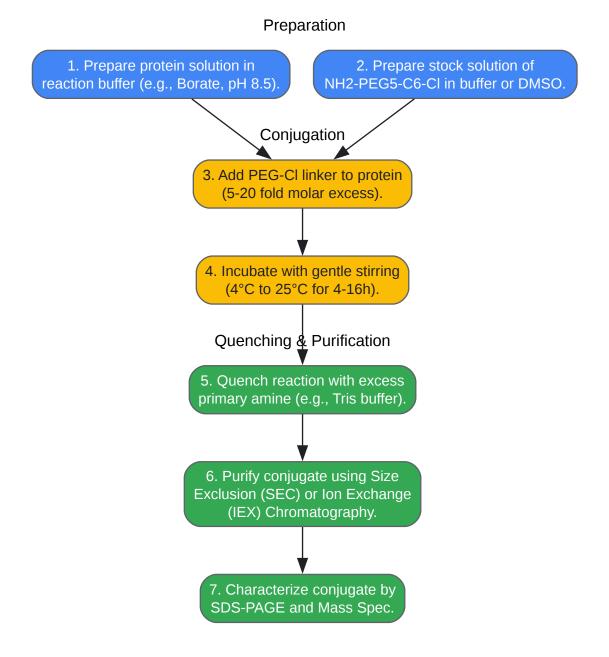
Introduction: The molecule NH2-PEG5-C6-Cl is a heterobifunctional linker widely utilized in chemical biology and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure comprises a primary amine (NH2), a hydrophilic polyethylene glycol (PEG5) chain, a hexyl (C6) spacer, and a terminal chloroalkane (Cl). The PEG chain enhances solubility and improves pharmacokinetic properties, while the terminal amine and chloride offer orthogonal handles for conjugation.[4][5] The chloroalkane group is an electrophilic site that readily reacts with a variety of nucleophiles via a nucleophilic substitution mechanism, making it a versatile tool for covalently linking molecules.[6]

Principle of Reactivity: The S_N2 Mechanism The reaction of the NH2-PEG5-C6-Cl linker with nucleophiles proceeds primarily through a bimolecular nucleophilic substitution (S_{N}2) mechanism.[6][7] In this single, concerted step, the nucleophile attacks the carbon atom bonded to the chlorine from the backside, leading to an inversion of stereochemical configuration.[7] The reaction rate is dependent on the concentration of both the chloroalkane and the nucleophile.[7] This mechanism is favored for primary alkyl halides like the C6-Cl moiety, strong nucleophiles, and polar aprotic solvents.[7]









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